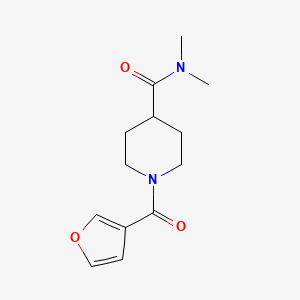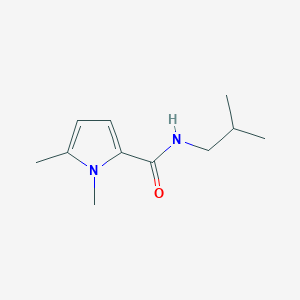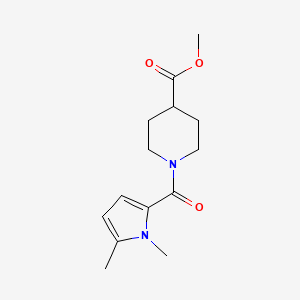
1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide, also known as compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a heterocyclic compound that contains a furan ring and a piperidine ring in its structure.
Mécanisme D'action
The exact mechanism of action of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body. For example, it has been found to inhibit histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. In addition, it has been shown to bind to the sigma-1 receptor, which is involved in the modulation of neurotransmitter release and calcium signaling.
Biochemical and Physiological Effects
Compound 1 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In addition, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 is its broad range of biological activities. It has been shown to be effective against a variety of cancer cell lines, as well as viruses and fungi. In addition, it has shown promising results in animal models of neurodegenerative disorders. However, one of the limitations of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1. One area of interest is the development of more efficient synthesis methods that can yield higher purity and yield. Another area of research is the optimization of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1's pharmacokinetic properties, such as its solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 and its potential applications in drug development. Finally, there is a need for more in vivo studies to determine the safety and efficacy of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 in animal models and humans.
Méthodes De Synthèse
The synthesis of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 involves the reaction of furan-3-carboxylic acid with N,N-dimethylpiperidine-4-carboxylic acid chloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential applications in drug development. It has been found to exhibit anticancer, antiviral, and antifungal activities. In addition, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Compound 1 has also been studied for its potential use as a painkiller and anti-inflammatory agent.
Propriétés
IUPAC Name |
1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-14(2)12(16)10-3-6-15(7-4-10)13(17)11-5-8-18-9-11/h5,8-10H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAWIYRLELPTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)

![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)


![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)

![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)
![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)

![[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)
![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)
